molecular formula C21H45NO10 B609229 m-PEG10-amine CAS No. 1383658-09-0

m-PEG10-amine

Cat. No. B609229
M. Wt: 471.59
InChI Key: JVILNPVFPORAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG10-amine is a non-cleavable 10 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

M-PEG10-amine is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The amino group of m-PEG10-amine readily reacts with carboxylic acids and activated esters to form an amide bond. It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .


Molecular Structure Analysis

The chemical formula of m-PEG10-amine is C21H45NO10 . It has a molecular weight of 471.59 .


Chemical Reactions Analysis

M-PEG10-amine linker contains an amino group and methoxy group on the ends. The amino group readily reacts with carboxylic acids and activated esters to form an amide bond. It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .


Physical And Chemical Properties Analysis

M-PEG10-amine has a chemical formula of C21H45NO10 and a molecular weight of 471.58 .

Scientific Research Applications

PEGylation of Proteins

  • Scientific Field: Protein Biology
  • Application Summary: PEGylation is the process of covalently attaching Polyethylene Glycol (PEG) to another molecule, such as a drug or therapeutic protein . PEGylation can increase the molecule’s water solubility, stability, and size, and decrease its immunogenicity and proteolytic degradation .
  • Methods of Application: PEGylation is achieved by reacting the PEG molecule with the molecule to be modified. The reaction depends on the functional groups present in the molecule .
  • Results or Outcomes: PEGylation has been shown to enhance the therapeutic properties of drugs and proteins, including their solubility, stability, and half-life .

Diffusion, Biodistribution, and Clearance Behavior of PEG

  • Scientific Field: Pharmacokinetics
  • Application Summary: The study of the diffusion, biodistribution, and clearance behavior of PEG in the body is crucial for understanding its pharmacokinetics .
  • Methods of Application: In this study, amine-terminated four-armed PEGs were partly modified using a fluorescent label and then injected subcutaneously into mice .
  • Results or Outcomes: The study found that the fate of subcutaneously injected PEGs is molecular weight-dependent. PEGs with a molecular weight of ≤ 10 kg/mol gradually diffused to deep adipose tissue beneath the injection site and distributed dominantly to distant organs, such as the kidney .

PEG10 in Cancer Research

  • Scientific Field: Oncology
  • Application Summary: PEG10 is a gene that codes for at least two proteins, PEG10-RF1 and PEG10-RF1/2 . Overexpression or reinduced PEG10 expression was seen in malignancies, like hepatocellular carcinoma or B-cell acute and chronic lymphocytic leukemia .
  • Methods of Application: The study of PEG10 involves genetic and molecular analyses .
  • Results or Outcomes: The study of PEG10 could provide valuable insights into the mechanisms of certain cancers .

Antibody-Drug Conjugates (ADCs)

  • Scientific Field: Pharmacology
  • Application Summary: m-PEG10-amine is a non-cleavable 10 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
  • Methods of Application: The m-PEG10-amine linker is attached to the antibody and the drug molecule, forming a stable ADC .
  • Results or Outcomes: The ADCs can deliver the drug directly to the target cells, reducing side effects and improving the drug’s efficacy .

PROTACs

  • Scientific Field: Proteomics
  • Application Summary: m-PEG10-amine is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
  • Methods of Application: PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
  • Results or Outcomes: PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Surface Modification

  • Scientific Field: Material Science
  • Application Summary: m-PEG10-amine can be used for surface modification .
  • Methods of Application: The hydrophilic PEG spacer increases solubility in aqueous media .
  • Results or Outcomes: Surface modification with m-PEG10-amine can improve the properties of the material, such as its solubility and biocompatibility .

PEGylation of Protein, Peptide & Oligo

  • Scientific Field: Biochemistry
  • Application Summary: m-PEG10-amine can be used for the PEGylation of proteins, peptides, and oligos . PEGylation can increase the molecule’s water solubility, stability, and size, and decrease its immunogenicity and proteolytic degradation .
  • Methods of Application: The m-PEG10-amine is reacted with the molecule to be modified. The reaction depends on the functional groups present in the molecule .
  • Results or Outcomes: PEGylation has been shown to enhance the therapeutic properties of drugs and proteins, including their solubility, stability, and half-life .

Drug Delivery, Surface Modification

  • Scientific Field: Pharmacology
  • Application Summary: m-PEG10-amine can be used for drug delivery and surface modification .
  • Methods of Application: The hydrophilic PEG spacer increases solubility in aqueous media .
  • Results or Outcomes: Surface modification with m-PEG10-amine can improve the properties of the material, such as its solubility and biocompatibility .

Proteomics

  • Scientific Field: Proteomics
  • Application Summary: m-PEG10-amine can be used in proteomics .
  • Methods of Application: The specific application methods in proteomics would depend on the exact context and conditions of the experiment .
  • Results or Outcomes: The use of m-PEG10-amine in proteomics can contribute to the understanding of protein structure and function .

Safety And Hazards

M-PEG10-amine is not classified as a hazard. In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45NO10/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVILNPVFPORAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG10-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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